1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
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Overview
Description
1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic organic compound that features a piperidine ring substituted with an aminomethyl and hydroxyl group, and a trifluoropropanone moiety
Preparation Methods
The synthesis of 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Aminomethyl and Hydroxyl Groups: Functionalization of the piperidine ring to introduce the aminomethyl and hydroxyl groups can be achieved through nucleophilic substitution and oxidation reactions.
Attachment of the Trifluoropropanone Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the trifluoropropanone moiety can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving piperidine derivatives.
Industrial Applications: The compound’s reactivity and functional groups make it useful in various industrial processes, including the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. The aminomethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. The trifluoropropanone moiety can participate in electrophilic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-(Aminomethyl)-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one can be compared with other piperidine derivatives and trifluoromethyl ketones:
Piperidine Derivatives: Compounds such as 4-aminopiperidine and 4-hydroxypiperidine share similar structural features but lack the trifluoropropanone moiety, which imparts unique reactivity and properties to the compound.
Trifluoromethyl Ketones: Compounds like trifluoroacetone and trifluoromethyl ketones exhibit similar electrophilic properties but do not possess the piperidine ring, limiting their biological activity compared to this compound.
Properties
Molecular Formula |
C9H15F3N2O2 |
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Molecular Weight |
240.22 g/mol |
IUPAC Name |
1-[4-(aminomethyl)-4-hydroxypiperidin-1-yl]-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)5-7(15)14-3-1-8(16,6-13)2-4-14/h16H,1-6,13H2 |
InChI Key |
FLBGOYQUJOXZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CN)O)C(=O)CC(F)(F)F |
Origin of Product |
United States |
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